molecular formula C9H10N2 B014639 Myosmine-2,4,5,6-d4 CAS No. 66148-17-2

Myosmine-2,4,5,6-d4

Cat. No. B014639
CAS RN: 66148-17-2
M. Wt: 150.21 g/mol
InChI Key: DPNGWXJMIILTBS-DNZPNURCSA-N
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Description

The introduction of "Myosmine-2,4,5,6-d4" involves understanding its place within the broader context of organic chemistry and its relevance in research. Myosmine is a nicotine-related compound, and isotopically labeled versions like "Myosmine-2,4,5,6-d4" are crucial for tracing and studying biochemical pathways, especially in the context of tobacco research and the environmental impact of nicotine-related compounds.

Synthesis Analysis

Hu, Bondinell, and Hoffmann (1974) outlined a method for synthesizing carbon-14 labeled myosmine, which serves as a foundational technique potentially adaptable for creating isotopically labeled variants such as "Myosmine-2,4,5,6-d4" (Hu, Bondinell, & Hoffmann, 1974). Their approach involves esterification, condensation, and several purification steps, highlighting the complexity of synthesizing such compounds.

Molecular Structure Analysis

The analysis of molecular structures significantly benefits from techniques such as crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For example, Jepsen et al. (2015) employed powder X-ray diffraction (PXD), (11)B magic-angle spinning NMR, and DFT to derive crystal structure models for metal borohydrides, demonstrating the kind of analytical approach that would be valuable for "Myosmine-2,4,5,6-d4" (Jepsen et al., 2015).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of "Myosmine-2,4,5,6-d4" involves examining its reactivity, stability, and interaction with other compounds. The study by Tran and Kwon (2005) on the phosphine-catalyzed [4 + 2] annulation in indole alkaloid synthesis illustrates the type of chemical reactivity studies relevant for comprehending the reactions "Myosmine-2,4,5,6-d4" might undergo (Tran & Kwon, 2005).

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGWXJMIILTBS-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478555
Record name Myosmine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myosmine-2,4,5,6-d4

CAS RN

66148-17-2
Record name Myosmine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Pyrrolin-2-yl)pyridine-2,4,5,6-d4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Munson, TG Hodgkins - Journal of Labelled Compounds …, 1977 - Wiley Online Library
Nornicotine‐2,4,5,6‐d 4 and its N′‐nitroso derivative were synthesized from pyridine‐d 5 . Initially, pyridine‐d 5 was brominated in fuming D 2 SO 4 to give 3‐bromopyridine‐d 4 . …

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